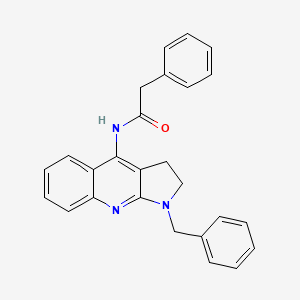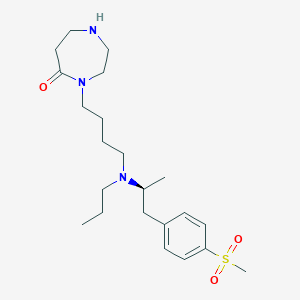
Unii-TM17E18tor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PSD-506 is a muscarinic M2/M3 receptor antagonist that has been investigated for its potential use in treating overactive bladder, urinary incontinence, and benign prostatic hyperplasia . The compound was initially discovered by Roche and later licensed to Plethora Solutions for further development .
Méthodes De Préparation
The synthesis of PSD-506 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is a customized synthesis product, and its production requires advanced synthesis technology and capabilities .
Analyse Des Réactions Chimiques
PSD-506 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: PSD-506 can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
PSD-506 has been primarily investigated for its potential therapeutic applications in treating overactive bladder, urinary incontinence, and benign prostatic hyperplasia . The compound’s ability to antagonize muscarinic M2/M3 receptors makes it a valuable candidate for these conditions. Additionally, PSD-506 has been studied in various clinical trials to assess its safety and efficacy in treating these urogenital diseases .
Mécanisme D'action
PSD-506 exerts its effects by antagonizing muscarinic M2 and M3 receptors. These receptors are involved in the regulation of bladder contractions and other urogenital functions. By blocking these receptors, PSD-506 helps to reduce bladder overactivity and improve urinary continence . The molecular targets and pathways involved include the inhibition of acetylcholine binding to muscarinic receptors, leading to decreased bladder muscle contractions .
Comparaison Avec Des Composés Similaires
PSD-506 is unique in its dual antagonistic activity on both muscarinic M2 and M3 receptors. Similar compounds include:
Tolterodine: Another muscarinic receptor antagonist used to treat overactive bladder.
Oxybutynin: A muscarinic receptor antagonist with similar therapeutic applications.
Solifenacin: A selective muscarinic receptor antagonist used for treating urinary incontinence.
Compared to these compounds, PSD-506’s dual antagonistic activity on both M2 and M3 receptors may offer a broader therapeutic effect .
Propriétés
Numéro CAS |
754177-77-0 |
|---|---|
Formule moléculaire |
C22H37N3O3S |
Poids moléculaire |
423.6 g/mol |
Nom IUPAC |
4-[4-[[(2S)-1-(4-methylsulfonylphenyl)propan-2-yl]-propylamino]butyl]-1,4-diazepan-5-one |
InChI |
InChI=1S/C22H37N3O3S/c1-4-14-24(15-5-6-16-25-17-13-23-12-11-22(25)26)19(2)18-20-7-9-21(10-8-20)29(3,27)28/h7-10,19,23H,4-6,11-18H2,1-3H3/t19-/m0/s1 |
Clé InChI |
LKSVNYOHPRHYSG-IBGZPJMESA-N |
SMILES isomérique |
CCCN(CCCCN1CCNCCC1=O)[C@@H](C)CC2=CC=C(C=C2)S(=O)(=O)C |
SMILES |
CCCN(CCCCN1CCNCCC1=O)C(C)CC2=CC=C(C=C2)S(=O)(=O)C |
SMILES canonique |
CCCN(CCCCN1CCNCCC1=O)C(C)CC2=CC=C(C=C2)S(=O)(=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PSD-506; RO-3202904; PSD506; RO3202904; PSD 506; RO 3202904 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



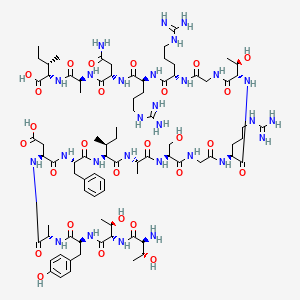
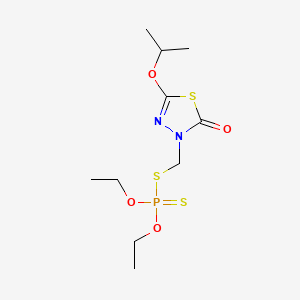
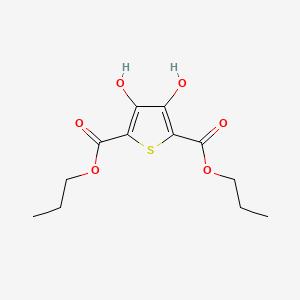



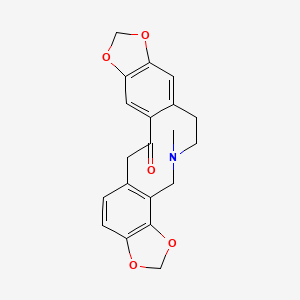
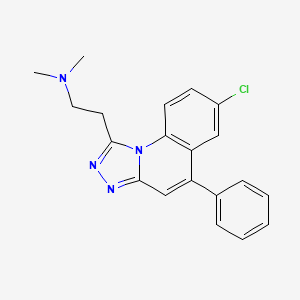

![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1679750.png)



